4-(Difluoromethoxy)-1,2-difluorobenzene

Description

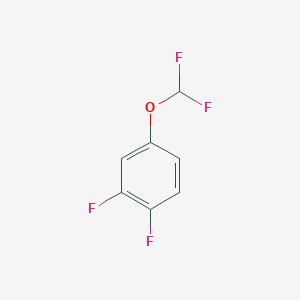

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMMHLSNTMLHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Pathways and Mechanistic Investigations of 4 Difluoromethoxy 1,2 Difluorobenzene and Analogues

Reactivity Profiles of Difluoromethoxy-Substituted Benzenes

The reactivity of aryl halides, including 4-(difluoromethoxy)-1,2-difluorobenzene, in nucleophilic aromatic substitution (SNAr) is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Simple aryl halides are generally resistant to nucleophilic attack. libretexts.org However, the presence of strongly electron-withdrawing groups can dramatically activate the ring towards substitution, particularly when these groups are located at the ortho and/or para positions relative to the leaving group. libretexts.orguomustansiriyah.edu.iq In the case of this compound, the aromatic ring is substituted with three fluorine atoms and a difluoromethoxy group. Both fluorine and the difluoromethoxy group are electron-withdrawing, which deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. nuph.edu.ua

The mechanism for these reactions typically proceeds through a two-step addition-elimination pathway. uomustansiriyah.edu.iq The first step, which is rate-determining, involves the attack of a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.comstackexchange.com The aromaticity of the ring is temporarily lost in this step. uomustansiriyah.edu.iq The second, faster step involves the elimination of the halide leaving group, which restores the ring's aromaticity. stackexchange.comstackexchange.com

A notable aspect of SNAr reactions on polyhalogenated aromatic compounds is the reactivity order of the halogens, which is often F > Cl > Br > I. uomustansiriyah.edu.iqstackexchange.com This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. stackexchange.com The enhanced reactivity of aryl fluorides in SNAr is attributed to the high electronegativity of fluorine. stackexchange.com This strong negative inductive effect powerfully stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. stackexchange.comstackexchange.com This effect outweighs fluorine's poor leaving group ability, as the C-F bond cleavage occurs in the fast, non-rate-determining step. stackexchange.com Consequently, in this compound, the fluorine atoms at positions 1 and 2 are activated sites for nucleophilic attack, a reactivity pattern demonstrated in analogous compounds like 4,5-difluoro-1,2-dinitrobenzene, which undergoes sequential nucleophilic substitutions. nih.gov

The electrochemical behavior of difluoromethoxy fluorobenzene (B45895) derivatives is dictated by the strong electron-withdrawing character of the fluoro-substituents. Fluorinated aromatic compounds generally exhibit high stability and are resistant to oxidative degradation. The incorporation of fluorine atoms and difluoromethoxy groups withdraws electron density from the benzene (B151609) ring, making it electron-poor. researchgate.net This low electron density increases the oxidation potential of the molecule, rendering it less susceptible to oxidative pathways.

Conversely, the electron-deficient nature of the aromatic ring makes it more amenable to reduction. Electrochemical studies on related fluorinated compounds, such as fluorinated ether solvents used in lithium-sulfur batteries, highlight the unique redox properties these moieties impart. researchgate.net While specific oxidation and reduction potential data for this compound are not extensively detailed, the general principles of physical organic chemistry suggest that it would be more readily reduced than its non-fluorinated counterparts. The reduction process would involve the addition of electrons to the π-system of the aromatic ring, a process favored by the presence of electron-withdrawing substituents that can stabilize the resulting radical anion or dianion intermediates. The electrochemical degradation of other halogenated aromatics has been studied, often involving complex reaction pathways initiated by either oxidation or reduction. nih.gov

Influence of Fluorine and Difluoromethoxy Groups on Aromatic Reactivity

The reactivity of an aromatic ring is governed by the electronic effects—inductive and resonance—of its substituents. Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. minia.edu.eg However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+R), although this effect is weaker compared to other halogens. researchgate.net This duality makes fluorine an interesting substituent, generally acting as a deactivator for electrophilic aromatic substitution but an ortho-, para-director. acs.org

In this compound, the cumulative effect of three fluorine atoms and one difluoromethoxy group results in a highly electron-deficient aromatic ring. This substantial withdrawal of electron density strongly deactivates the ring towards electrophilic substitution reactions while simultaneously activating it for nucleophilic aromatic substitution, as discussed previously. libretexts.org

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |

|---|---|---|---|

| CF3 | 0.45 | 0.08 | 0.53 |

| CHF2 | 0.27 | 0.04 | 0.31 |

| CF2OCH3 | 0.22 | 0.07 | 0.29 |

| CH2F | 0.11 | 0.02 | 0.13 |

| CH3 | -0.04 | -0.13 | -0.17 |

Detailed Mechanistic Elucidation of Formation Reactions

The formation of aryl-OCF2H bonds can be achieved through transition metal-catalyzed cross-coupling reactions. Nickel-based catalytic systems are particularly effective for forming challenging C-F and C-O bonds. Many of these reactions are proposed to proceed via a Ni(I)/Ni(III) catalytic cycle. chemrxiv.orgrsc.org While a specific cycle for the synthesis of this compound is not detailed, a plausible mechanism can be constructed based on related transformations, such as nickel-catalyzed difluoromethylation and amination reactions. rsc.orgchemrxiv.org

A potential catalytic cycle could be initiated by the reduction of a stable Ni(II) precatalyst to a catalytically active Ni(0) or Ni(I) species. chemrxiv.orgrsc.org The cycle likely involves the following key steps:

Oxidative Addition : The active Ni(I) species undergoes oxidative addition with an aryl halide (e.g., 1,2,4-trifluorobenzene) to form a Ni(III) intermediate. rsc.org Alternatively, a Ni(0) species could react to form a Ni(II) intermediate. nih.gov

Ligand Exchange/Radical Capture : The resulting nickel complex then reacts with a difluoromethoxylating agent. This step may involve ligand exchange or the capture of a difluoromethoxy radical (•OCF2H), which would oxidize a Ni(II) species to a Ni(III) complex, [Ar-Ni(III)-OCF2H]. chemrxiv.orgrsc.org

Reductive Elimination : The final product, this compound, is formed via reductive elimination from the Ni(III) center. This step regenerates the catalytically active Ni(I) species, which can then re-enter the catalytic cycle. chemrxiv.orgrsc.org

This Ni(I)/Ni(III) pathway is supported by mechanistic studies on related cross-coupling reactions, which have identified Ni(I) and Ni(III) complexes as key intermediates. rsc.orgnih.gov

| Step | Description | Key Transformation |

|---|---|---|

| 1. Catalyst Activation | Reduction of a Ni(II) precatalyst to generate an active Ni(I) species. | Ni(II) → Ni(I) |

| 2. Oxidative Addition | The Ni(I) catalyst reacts with an aryl halide (Ar-X). | Ar-X + Ni(I) → X-Ni(III)-Ar |

| 3. OCF2H Transfer | The Ni(III) complex reacts with a difluoromethoxylating agent. | X-Ni(III)-Ar + [OCF2H] source → (OCF2H)-Ni(III)-Ar |

| 4. Reductive Elimination | The product is formed, and the Ni(I) catalyst is regenerated. | (OCF2H)-Ni(III)-Ar → Ar-OCF2H + Ni(I) |

Radical pathways have emerged as a powerful tool for the introduction of fluorinated groups into organic molecules under mild conditions. researchgate.netrsc.org The formation of difluoromethoxy-substituted arenes can be achieved through a radical-mediated C-H functionalization process. rsc.org A key strategy involves the use of photoredox catalysis to generate a difluoromethoxy radical (•OCF2H). rsc.org

The mechanism for this catalytic radical difluoromethoxylation proceeds as follows:

Radical Generation : A photocatalyst, upon excitation by visible light, undergoes a single electron transfer (SET) to a specialized, redox-active difluoromethoxylating reagent. This process generates a neutral radical intermediate that subsequently fragments to release the •OCF2H radical. rsc.org

Radical Addition : The highly reactive •OCF2H radical adds to the electron-rich π-system of an arene or heteroarene substrate (e.g., 1,2-difluorobenzene). This addition forms a resonance-stabilized difluoromethoxylated cyclohexadienyl radical intermediate. rsc.org

Oxidation and Deprotonation : The cyclohexadienyl radical is then oxidized to the corresponding cation. This oxidation can be effected by the oxidized photocatalyst or another oxidant in the system.

Rearomatization : Finally, the cation undergoes deprotonation to eliminate H⁺, restoring the aromaticity of the ring and yielding the final difluoromethoxylated product. rsc.org

This pathway is advantageous as it often proceeds at room temperature and tolerates a wide variety of functional groups, making it a versatile method for late-stage functionalization. rsc.org The involvement of radical intermediates has been confirmed through various mechanistic experiments, including radical trapping studies. nih.gov

Intramolecular and Intermolecular Interactions of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) imparts unique stereoelectronic properties to aromatic molecules like this compound, significantly influencing both their internal conformational dynamics and their interactions with neighboring molecules. These interactions are governed by a complex interplay of steric hindrance, hyperconjugation, hydrogen bonding, and dipole-dipole forces.

Intramolecular Interactions and Conformational Preferences

The conformational landscape of aryl difluoromethyl ethers is shaped by two primary competing effects:

Conjugation: The delocalization of an oxygen lone pair into the aromatic π-system, which favors a planar conformation (dihedral angle Car-Car-O-C ≈ 0°).

Anomeric Hyperconjugation: The stabilizing interaction between an oxygen lone pair (nO) and the antibonding orbitals of the carbon-fluorine bonds (σ*C-F). This effect is maximized in an orthogonal conformation and weakens the π-conjugation. rsc.orgnih.gov

For the difluoromethoxy group, these effects are finely balanced, resulting in a shallow potential energy surface with a wide range of accessible conformations. Computational studies on aryl difluoromethyl ethers (ArOCF₂H) indicate that stable conformations can be found with Car-Car-O-C dihedral angles ranging from 0° to 50°. rsc.org However, in the solid state, crystallographic analysis of a 2-difluoromethoxy-substituted estratriene derivative revealed that the -OCF₂H group adopts an orientation nearly orthogonal to the aromatic ring. nih.gov This preference in the crystal lattice is attributed to the dominance of anomeric effects and packing forces. nih.gov This conformational adaptability allows the difluoromethoxy group to adjust its orientation to optimize binding within different environments, such as a protein active site. rsc.orgresearchgate.net

Another significant intramolecular interaction involves through-space spin-spin coupling between the fluorine atoms of the difluoromethoxy group and nearby protons or other fluorine atoms on the aromatic ring. This phenomenon, detectable by NMR spectroscopy, occurs when atoms are in close spatial proximity, regardless of the number of bonds separating them, and provides valuable information about the molecule's preferred conformation in solution. researchgate.netrsc.org

Intermolecular Interactions: The Role of the C-H Bond and Fluorine Atoms

The difluoromethoxy group is a key participant in a variety of non-covalent intermolecular interactions, which dictate the supramolecular assembly and bulk properties of the compound.

C-H···F Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group is significantly acidified by the adjacent electron-withdrawing fluorine atoms. This enhanced acidity allows it to act as a competent hydrogen bond donor in C-H···F interactions. rsc.org Studies on fluoromethanes show that these interactions, while weak, are stabilizing, with calculated binding energies typically in the range of 8 to 12 kJ/mol (2-3 kcal/mol). usu.edu The fluorine atoms on the difluoromethoxy group and the aromatic ring can, in turn, act as weak hydrogen bond acceptors. rsc.orgnih.gov These interactions are crucial in the crystal packing of fluorinated aromatic compounds. rsc.org

Other Non-Covalent Interactions: The fluorine atoms of the difluoromethoxy group can also engage in other interactions, such as halogen bonding and van der Waals forces, which contribute to the cohesion of the molecular assembly in the solid and liquid states. nih.govnih.gov

The table below summarizes key data related to the interactions of the difluoromethoxy group based on computational and experimental studies of its analogues.

| Interaction Type | Parameter | Compound Class / System | Value | Method |

|---|---|---|---|---|

| Intramolecular | Car-Car-O-C Dihedral Angle (θ) | Aryl Difluoromethyl Ethers | 0° – 50° | Computational rsc.org |

| 2JHF Coupling Constant | Difluoroacetamides | ~54 Hz | NMR Spectroscopy nih.gov | |

| Intermolecular | C-H···F Interaction Energy | Fluoromethane Dimers | 8 – 12 kJ/mol | Computational usu.edu |

| C-H···O Interaction Energy | Fluorinated Dimethyl Ether / Water | 4 – 12 kJ/mol | Computational nih.gov | |

| C-F···H-N/O Interaction Energy | Protein-Ligand Complexes | ~2.9 – 3.3 kJ/mol (~0.7 - 0.8 kcal/mol) | Computational nih.gov |

Role As a Chemical Building Block in Advanced Organic Synthesis

4-(Difluoromethoxy)-1,2-difluorobenzene as a Precursor for Complex Molecular Architectures

This compound serves as a key starting material for the synthesis of a variety of complex organic molecules, particularly those with applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a difluoromethoxy group and two adjacent fluorine atoms on a benzene (B151609) ring, allows for selective chemical transformations to build intricate molecular frameworks.

One notable application is in the synthesis of substituted benzimidazoles. These heterocyclic compounds are prevalent in many biologically active molecules. The synthesis often involves the reaction of an ortho-phenylenediamine derivative with an aldehyde or carboxylic acid. organic-chemistry.org Starting from this compound, a nitro group can be introduced, which is subsequently reduced to an amine. Further functionalization can then lead to the desired ortho-phenylenediamine precursor, which can be cyclized to form the benzimidazole (B57391) core. This approach allows for the precise installation of the difluoromethoxy-difluorophenyl moiety into the final complex molecule.

The reactivity of the fluorine atoms on the benzene ring also allows for nucleophilic aromatic substitution reactions, providing a handle to introduce a wide range of other functional groups and build up molecular complexity. This makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Strategic Incorporation of Difluoromethoxy Groups for Property Modulation in Synthetic Targets

The difluoromethoxy group is often used as a bioisostere for other functional groups, such as a methoxy (B1213986) or a hydroxyl group, to fine-tune the physicochemical properties of a molecule. researchgate.net Its incorporation can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net

The ability of the C-H bond in the difluoromethoxy group to act as a weak hydrogen bond donor can also contribute to enhanced binding affinity and selectivity. This subtle interaction can be a critical factor in the design of potent and selective inhibitors for enzymes such as kinases. ed.ac.uk

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Lipophilicity (logP) | Hydrogen Bond Donating Ability | Metabolic Stability |

|---|---|---|---|

| Methoxy (-OCH₃) | Moderate | None | Prone to O-demethylation |

| Hydroxyl (-OH) | Low | Strong | Can be metabolized |

| Difluoromethoxy (-OCF₂H) | High | Weak | Resistant to oxidation |

Utilization in the Construction of Functional Organic Materials

Furthermore, the incorporation of fluorinated groups can lead to materials with lower viscosity and higher chemical and thermal stability, which are desirable properties for advanced material applications. The synthesis of such materials often involves cross-coupling reactions to link the 4-(Difluoromethoxy)-1,2-difluorophenyl unit to other aromatic or aliphatic moieties, creating the rod-like or disc-like molecular shapes characteristic of liquid crystals. mdpi.com

Development of Novel Fluorinated Scaffolds

This compound is a valuable starting point for the development of novel fluorinated scaffolds that can serve as core structures for the synthesis of new classes of bioactive compounds and materials. The presence of multiple fluorine atoms on the aromatic ring allows for diverse and selective chemical modifications.

For example, the difluorophenyl moiety can be further functionalized through metallation and subsequent reaction with various electrophiles to introduce new substituents. This opens up possibilities for creating a wide range of derivatives with unique three-dimensional shapes and electronic properties.

The combination of the difluoromethoxy group and the difluorinated benzene ring can be used to construct novel heterocyclic systems. For instance, condensation reactions with appropriate precursors can lead to the formation of fluorinated quinolines, benzimidazoles, and other important heterocyclic scaffolds. researchgate.netnih.gov These novel fluorinated scaffolds can then be further elaborated to generate libraries of compounds for biological screening or for the development of new functional materials. The strategic placement of the fluorine atoms and the difluoromethoxy group can be used to control the conformation and electronic properties of these scaffolds, leading to molecules with tailored functions. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzimidazole |

Future Directions in the Research of Difluoromethoxy Substituted Aromatic Systems

Exploration of Novel Synthetic Pathways

The synthesis of difluoromethoxylated compounds has traditionally faced challenges, but recent innovations are providing milder and more efficient routes. nih.gov A significant area of development is the use of visible-light photoredox catalysis, which enables the generation of radical intermediates under gentle conditions, avoiding the need for stoichiometric amounts of harsh oxidizing or reducing agents. nih.gov

One such radical-based approach involves the catalytic C-H difluoromethoxylation of (hetero)arenes using specialized difluoromethoxylating reagents. nih.gov This method allows for the direct functionalization of C-H bonds, which is a highly sought-after transformation in organic synthesis due to its atom economy. Another photocatalytic strategy involves the in situ generation of difluorocarbene (:CF₂) from precursors like bromodifluoroacetic acid. nih.gov These modern methods represent a significant step forward from traditional techniques which often required more severe conditions or less accessible reagents. cas.cn

| Methodology | Key Reagents/Catalysts | Reaction Conditions | Key Features |

|---|---|---|---|

| Radical C-H Difluoromethoxylation | Difluoromethoxylating Reagent IV, Photoredox Catalyst (e.g., Ru(bpy)₃²⁺) | Visible Light, Room Temperature | Direct functionalization of C-H bonds; mild conditions. nih.gov |

| Photocatalytic Difluorocarbene Protocol | BrCF₂CO₂H, Photoredox Catalyst (e.g., fac-Ir(ppy)₃) | Visible Light, Room Temperature | In situ generation of difluorocarbene; suitable for phenols and heteroaryl alcohols. nih.gov |

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules containing a difluoromethoxy-substituted aromatic ring is a frontier in synthetic chemistry. While the direct asymmetric difluoromethoxylation of an aromatic ring remains a significant challenge, research is moving towards developing catalytic methods to control stereochemistry in reactions involving these scaffolds. The asymmetric incorporation of fluorine into organic molecules has garnered considerable attention, though constructing fluorine-containing quaternary stereogenic centers is particularly challenging. nih.gov

Future progress will likely rely on the design of novel chiral catalysts—both transition-metal complexes and organocatalysts—that can differentiate between enantiotopic positions or faces of a substrate. researchgate.netbeilstein-journals.org Enzymatic approaches also present a promising alternative, as enzymes can create a specific chiral environment in their active sites, allowing for highly selective transformations that are difficult to achieve with conventional chemical methods. the-innovation.orgthe-innovation.org The development of these methodologies is crucial for accessing enantiopure compounds for pharmaceutical applications, where a specific stereoisomer is often responsible for the desired biological activity.

Mechanistic Insights and Predictive Modeling

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For radical difluoromethoxylation, mechanistic studies have provided significant insights. For instance, the quantum yield of certain photocatalytic reactions has been measured to suggest a closed catalytic cycle, and radical trap experiments have confirmed the formation of the crucial OCF₂H radical intermediate. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating these pathways. researchgate.netresearchgate.netrsc.org DFT studies can model the entire catalytic cycle, calculating the energies of intermediates and transition states to determine the most favorable reaction pathway. researchgate.net

Furthermore, the development of predictive models for regioselectivity in electrophilic aromatic substitution is a rapidly advancing area. semanticscholar.orgnih.gov Physics-based models like RegioSQM and machine learning-based models such as RegioML are being developed to predict the most likely site of reaction on a complex aromatic molecule. rsc.orgchemrxiv.orgchemrxiv.org These tools can analyze a molecule's electronic structure to predict which C-H bond is most susceptible to substitution, saving significant time and resources in the planning of synthetic routes. semanticscholar.org

| Mechanistic Aspect | Investigative Tool | Finding/Insight |

|---|---|---|

| Catalytic Cycle | Quantum Yield Measurement | Evidence for a closed, efficient catalytic cycle in photocatalytic systems. nih.gov |

| Radical Intermediate Formation | Radical Trap Experiments | Confirmation of the generation of OCF₂H radical species. nih.gov |

| Reaction Energetics | DFT Calculations | Determination of the energetic favorability of key steps like radical formation and addition to the arene. researchgate.net |

| Site of Reaction | RegioSQM/RegioML Models | Prediction of regioselectivity based on calculated proton affinities or machine learning algorithms. nih.govrsc.org |

Expansion of Synthetic Applications Beyond Current Paradigms

The unique properties of the difluoromethoxy group make it more than just a passive substituent. It is known to act as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or carbinol groups. cas.cn These characteristics are increasingly being exploited in the design of bioactive molecules. The difluoromethoxy group can enhance metabolic stability and improve cell membrane permeability, making it a valuable addition in drug discovery. nih.gov

Future applications will likely move beyond simple substitution to using the 4-(Difluoromethoxy)-1,2-difluorobenzene core as a versatile building block for more complex architectures. nih.gov The fluorine atoms on the aromatic ring can be used as handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the construction of diverse molecular scaffolds. The development of novel reagents and cascade reactions will enable the rapid assembly of complex molecules from this fluorinated platform, opening new avenues in medicinal chemistry and materials science. researchgate.net

Sustainable and Eco-friendly Synthetic Approaches

In line with the principles of green chemistry, a major future direction is the development of more sustainable methods for synthesizing fluorinated compounds. dovepress.com Traditional fluorination chemistry often relies on hazardous reagents and harsh reaction conditions. dovepress.com Modern approaches aim to mitigate these issues.

Visible-light photocatalysis is inherently a greener technology as it operates under mild conditions and often reduces the need for toxic reagents. nih.gov Another promising area is the use of mechanochemistry, which involves conducting reactions in the solid state by grinding, often eliminating the need for bulk solvents that are toxic and difficult to dispose of. rsc.org The use of continuous flow chemistry also offers significant advantages for safety and scalability, particularly when dealing with gaseous reagents like fluoroform (CHF₃), which is an inexpensive and atom-economical source for the difluoromethyl group. polyu.edu.hkrsc.org Developing processes that utilize such readily available feedstocks and minimize waste byproducts is a critical goal for the environmentally conscious synthesis of compounds like this compound. acs.org

| Approach | Key Principle | Sustainability Advantage |

|---|---|---|

| Visible-Light Photocatalysis | Use of light energy to drive reactions | Mild conditions, reduced need for harsh chemical oxidants/reductants. nih.gov |

| Mechanochemistry | Solvent-free or low-solvent solid-state reactions | Reduces solvent waste, can increase reaction speed. rsc.org |

| Continuous Flow Chemistry | Reactions in a continuously flowing stream | Improved safety for hazardous reagents, enhanced scalability, efficient use of gaseous feedstocks like CHF₃. polyu.edu.hkrsc.org |

| Use of Greener Reagents | Employing less toxic and more atom-economical sources | Avoids hazardous materials (e.g., SbF₃, HF) and minimizes toxic byproducts. dovepress.comacs.org |

Q & A

Q. What are the recommended synthetic routes for 4-(Difluoromethoxy)-1,2-difluorobenzene, and how do reaction conditions influence yield?

Answer: A common approach involves using 4-(bromomethyl)-1,2-difluorobenzene as a precursor. For example, CuI-catalyzed Azide-Alkyne cycloaddition (CuAAC) reactions can incorporate functional groups like pyridine derivatives or morpholinoethyl benzamide moieties, as demonstrated in the synthesis of compound JL014 . Alternative methods include fluorination via the Balz-Schiemann reaction under continuous flow conditions, which enhances selectivity (≥95%) and reduces reaction time (10 min residence time) using high-power 365 nm LEDs . Key factors affecting yield include solvent polarity (e.g., DMSO for substitution reactions), catalyst loading, and temperature control.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR): NMR is essential for resolving fluorine substituents, while NMR identifies proton environments near the difluoromethoxy group.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, particularly for halogenated derivatives.

- X-ray Crystallography: Resolves steric effects of the difluoromethoxy group and spatial arrangement of substituents .

- Chromatography: HPLC or GC-MS ensures purity, especially for intermediates used in pharmacological studies.

Advanced Research Questions

Q. How does the reactivity of this compound compare to other fluorinated aromatic compounds in substitution reactions?

Answer: The electron-withdrawing difluoromethoxy group (-OCFH) activates the benzene ring toward nucleophilic aromatic substitution (NAS) at ortho/para positions. For example, bromination or nitration occurs preferentially at the 5-position of the benzene ring. In contrast, 1,2-difluorobenzene derivatives without the difluoromethoxy group exhibit lower reactivity due to reduced electron deficiency. Kinetic studies using polar aprotic solvents (e.g., DMSO) and bases like KOtBu highlight rate enhancements .

Q. What role does this compound play in high-performance electrolyte formulations for lithium metal batteries?

Answer: Fluorinated aromatic diluents like 1,2-difluorobenzene reduce lithium salt concentration while maintaining high ionic conductivity. The low dielectric constant () and high fluorine content of the compound enhance Li solvation and stabilize solid-electrolyte interphases (SEI). Experimental data show improved Coulombic efficiency (≥99%) in Li||NMC cells when used as a co-solvent with LiFSI salts .

Q. What pharmacological mechanisms are associated with derivatives of this compound?

Answer: Derivatives such as 1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione exhibit anti-inflammatory and anticancer activity via modulation of NF-κB and MAPK pathways. In vitro assays reveal IC values of 2–5 µM against HeLa and MCF-7 cell lines. Mechanistic studies suggest competitive inhibition of COX-2 or HDAC enzymes, though target validation requires crystallographic or proteomic analysis .

Q. How can continuous flow chemistry optimize the scalability of this compound synthesis?

Answer: Flow reactors enable precise control over diazonium salt formation and fluorodediazoniation steps, minimizing side reactions (e.g., dimerization). A photochemical setup with 365 nm LEDs achieves >95% conversion in 10 minutes, compared to batch reactors requiring hours. Computational fluid dynamics (CFD) models can further optimize residence time distribution (RTD) and mixing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.